molecular formula C11H24N2O3 B8533243 Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI)

Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI)

Cat. No.: B8533243
M. Wt: 232.32 g/mol
InChI Key: LPJFVDIIEFGVKX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI) is a compound derived from L-tert-leucine, a non-proteinogenic chiral amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI) typically involves the reaction of L-tert-leucine with 2-(2-methoxyethoxy)ethylamine. The process may include steps such as protection of functional groups, coupling reactions, and deprotection under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve enzyme-catalyzed synthesis due to the high specificity and efficiency of enzymes. For instance, leucine dehydrogenase and glucose dehydrogenase can be used in a multi-enzyme system to enhance the yield and stability of the product .

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The conditions for these reactions vary but often include controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, facilitating or inhibiting biochemical reactions. This interaction can modulate various pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI) is unique due to its specific functional groups, which enhance its solubility and reactivity compared to other derivatives. This makes it particularly valuable in pharmaceutical synthesis and industrial applications .

Properties

Molecular Formula

C11H24N2O3

Molecular Weight

232.32 g/mol

IUPAC Name

(2S)-2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C11H24N2O3/c1-11(2,3)9(12)10(14)13-5-6-16-8-7-15-4/h9H,5-8,12H2,1-4H3,(H,13,14)/t9-/m1/s1

InChI Key

LPJFVDIIEFGVKX-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NCCOCCOC)N

Canonical SMILES

CC(C)(C)C(C(=O)NCCOCCOC)N

Origin of Product

United States

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